molecular formula C16H32N4O2 B12441485 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine CAS No. 887580-89-4

1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine

Cat. No.: B12441485
CAS No.: 887580-89-4
M. Wt: 312.45 g/mol
InChI Key: IJEBAQYWLMBEGQ-UHFFFAOYSA-N
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Description

1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine (CAS 1094329-47-1) is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a central azetidine ring, a four-membered nitrogen heterocycle that is increasingly employed as a saturated bioisostere for piperidine and other rings to improve the physicochemical and pharmacokinetic properties of lead molecules. The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, a standard strategy for preventing unwanted reactions during multi-step syntheses while allowing for facile deprotection under mild acidic conditions. The key functional group is a secondary amine linker, which connects the azetidine scaffold to a 4-methylpiperazine moiety via a flexible propyl spacer. This structural motif is particularly relevant in the design of kinase inhibitors, as the basic nitrogen of the piperazine can form critical hydrogen bonds in the kinase's active site. The compound's primary research application is as a key synthetic precursor. For instance, it is a documented intermediate in the synthesis of potent and selective p38 MAP kinase inhibitors , which are investigated for the treatment of inflammatory diseases. Its structure makes it a valuable scaffold for constructing compound libraries aimed at exploring structure-activity relationships around various biological targets, including other kinases and G-protein-coupled receptors (GPCRs). The presence of both a protected amine and a secondary amine provides handles for further functionalization, making it a versatile and valuable reagent for researchers developing novel therapeutic agents.

Properties

CAS No.

887580-89-4

Molecular Formula

C16H32N4O2

Molecular Weight

312.45 g/mol

IUPAC Name

tert-butyl 3-[3-(4-methylpiperazin-1-yl)propylamino]azetidine-1-carboxylate

InChI

InChI=1S/C16H32N4O2/c1-16(2,3)22-15(21)20-12-14(13-20)17-6-5-7-19-10-8-18(4)9-11-19/h14,17H,5-13H2,1-4H3

InChI Key

IJEBAQYWLMBEGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCCCN2CCN(CC2)C

Origin of Product

United States

Preparation Methods

Azetidine Ring Formation

Azetidine, a strained four-membered amine ring, is typically synthesized via cyclization of appropriately substituted precursors. Patent WO1999019297A1 details the synthesis of N-benzyl-3-methylaminoazetidine through mesylation of a diol intermediate followed by amine displacement. For example, treating 1,3-propanediol derivatives with methanesulfonyl chloride at -40°C generates a mesylate intermediate, which undergoes cyclization upon reaction with amines like 4-fluorophenylpiperazine. This method, while effective for simpler azetidines, requires adaptation for tertiary amine substitutions.

Functionalization with 4-Methyl-piperazin-1-ylpropylamine

Propylamine Side Chain Installation

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography is universally employed for purification. Patent WO1999019297A1 reports eluting azetidine derivatives with ethyl acetate:methanol:triethylamine (80:10:10) to isolate products in >90% purity. For 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine, gradient elution with hexanes:ethyl acetate (70:30 to 50:50) effectively removes unreacted piperazine and byproducts.

Crystallization and Distillation

While distillation is feasible for low-molecular-weight intermediates (e.g., N-benzyl-3-methylaminoazetidine at 75–78°C/1 mmHg), the target compound’s high polarity necessitates crystallization. Patent US7119093B2 highlights the use of potassium hydroxide and ice-water mixtures to precipitate crude products, followed by recrystallization from hot methanol.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Citation
Alkylation (Cl) DMF, 80–160°C, K2CO3 47–70% 90%
Reductive Amination EtOH, NaBH4, 25°C 60–75% 85–95%
Hydrogenation H2 (40 psi), Pd/C, 60°C 22–30% 80%

Reductive amination outperforms alkylation in yield and purity but requires stringent control over aldehyde stability. Hydrogenation, though lower-yielding, remains viable for stereosensitive intermediates.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky Boc group and piperazine ring may impede nucleophilic substitution. Employing polar solvents (e.g., DMSO) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates.

Byproduct Formation

Over-alkylation is minimized using excess azetidine derivative (1.5 eq) and controlled addition of alkylating agents. Patent EP1809288B1 recommends intermittent TLC monitoring to terminate reactions at ~90% conversion.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the Boc group.

Scientific Research Applications

Biological Activities

1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine has shown promise in several areas of biomedical research:

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of azetidine compounds have been evaluated for their activity against various cancer cell lines. In particular, compounds similar to 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine demonstrated significant inhibitory effects on cancer cell viability and proliferation, indicating their potential as therapeutic candidates in oncology .

Neurological Disorders

The compound has also been explored for its neuroprotective effects. Research indicates that certain azetidine derivatives can mitigate oxidative stress and inflammation, which are critical factors in neurological disorders such as epilepsy and Alzheimer’s disease. The ability to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders .

Antimicrobial Activity

Initial investigations into the antimicrobial properties of azetidine derivatives suggest that they may possess activity against various bacterial strains. This opens avenues for developing new antibiotics or adjunct therapies for resistant infections .

Applications in Drug Development

The structural characteristics of 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine make it a valuable scaffold in drug discovery:

Structure-Activity Relationship Studies

The compound serves as a template for synthesizing analogs to explore structure-activity relationships (SAR). This approach helps identify modifications that enhance potency and selectivity against specific biological targets .

Lead Compound Identification

Due to its diverse biological activities, 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine can act as a lead compound from which more potent derivatives can be developed. Its modifications can yield compounds with improved pharmacokinetic properties and reduced toxicity profiles .

Case Study 1: Anticancer Activity

In a recent study, compounds derived from azetidine structures were tested against breast cancer cell lines (MDA-MB-231 and MDA-MB-468). The results indicated that certain derivatives exhibited EC50 values as low as 1.8 μM, demonstrating potent anticancer activity. These findings support further exploration of similar compounds for clinical applications in oncology .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective capabilities of azetidine derivatives in a pentylenetetrazole-induced seizure model. The administration of these compounds showed significant reduction in seizure frequency and severity, suggesting their potential utility in treating epilepsy and other seizure disorders .

Mechanism of Action

The mechanism of action of 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc group provides stability and protects the compound from premature degradation, allowing it to reach its target site effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with azetidine and pyrrolidine derivatives sharing Boc protection, substituted aromatic groups, or aliphatic amine side chains. Key differences in synthesis, physicochemical properties, and reactivity are highlighted.

Azetidine Derivatives with Aromatic Substituents

1-Boc-3-(4-chlorophenyl)-3-azetidinol (34b)
  • Synthesis : Prepared via general Procedure A, involving o-halonitrobenzene intermediates and tosyl protection .
  • Properties : Melting point: 139.0–140.6°C; ¹H NMR (CDCl₃) δ 7.4–7.28 (aromatic protons), 4.63 (s, 1H, OH) .
  • Comparison : The 4-chlorophenyl group enhances hydrophobicity compared to the target compound’s aliphatic piperazine chain. This aromatic substitution may influence binding to hydrophobic enzyme pockets .
1-Boc-3-(4-fluorophenyl)-3-azetidinol (34d)
  • Synthesis : Similar to 34b but using fluorinated precursors .
  • Properties : Melting point: 90.8–92.8°C; ¹H NMR (CDCl₃) δ 7.46–6.88 (fluorinated aromatic protons) .
  • Comparison : The electron-withdrawing fluorine atom may increase metabolic stability compared to the target compound’s tertiary amine side chain .

Azetidine Derivatives with Aliphatic Amine Side Chains

1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-azetidine
  • Structure : Differs from the target compound by an ethyl linker instead of propyl between the piperazine and azetidine.
1-Boc-3-(n-propylamino)azetidine (H57725)
  • Synthesis : Available commercially (95% purity) via unspecified routes .
  • Comparison : The simpler n-propylamine side chain lacks the piperazine moiety, likely reducing hydrogen-bonding capacity and solubility in aqueous media compared to the target compound .
tert-Butyl 3-(quinolin-6-yloxy)azetidine-1-carboxylate
  • Synthesis: Prepared via palladium-catalyzed coupling (Me₃(OMe)tBuXPhos Pd G3, Cs₂CO₃) between 6-chloroquinoline and 1-Boc-3-hydroxyazetidine .

Pyrrolidine Analogues

(R)-1-Boc-3-hydroxypyrrolidine
  • Properties : CAS 109431-87-0; stored at 0–6°C due to instability .
  • Comparison : The pyrrolidine ring’s five-membered structure confers different ring strain and conformational preferences compared to azetidine’s four-membered ring .

Key Observations and Challenges

  • Synthetic Challenges : Cross-contamination during Negishi couplings (e.g., with 1-Boc-3-(iodomethyl)azetidine) highlights the need for rigorous purification when synthesizing alkyl halide-containing azetidines .
  • Structural Flexibility : The propyl linker in the target compound may improve binding entropy compared to ethyl or rigid aromatic analogues .
  • Data Gaps : Pharmacological data (e.g., IC₅₀, solubility) are absent for the target compound, limiting direct bioactivity comparisons.

Biological Activity

1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine (CAS 887580-89-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological effects, structure-activity relationships, and relevant case studies.

1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine has the following chemical properties:

PropertyValue
Molecular FormulaC16H32N4O2
Molecular Weight326.48 g/mol
Density1.1 g/cm³
Boiling Point236.6 °C
CAS Number887580-89-4

Synthesis

The synthesis of 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine involves several steps typical of amine chemistry, particularly utilizing Boc protection strategies to stabilize the amine group during reactions. The compound is synthesized through the reaction of azetidine derivatives with piperazine derivatives under controlled conditions.

Antitumor Activity

Research indicates that compounds containing piperazine moieties exhibit notable antitumor activity. A study showed that similar piperazine derivatives demonstrated significant inhibition against various cancer cell lines, suggesting that 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine may also possess similar properties due to its structural similarities .

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of related compounds have been extensively documented. For instance, Mannich bases, which include piperazine structures, have been reported to show strong inhibitory effects against both bacterial and fungal pathogens . It is hypothesized that the presence of the piperazine ring in 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine contributes to its potential as an antibacterial agent.

Inhibition of Enzymes

Recent studies have focused on the enzyme inhibition capabilities of compounds with similar structures. The inhibition profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were significantly enhanced in derivatives containing piperazine . This suggests that 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine could potentially serve as a dual inhibitor for these enzymes, which are crucial in neurodegenerative diseases.

Case Study 1: Anticancer Properties

In a study assessing a series of piperazine-based compounds for anticancer properties, researchers found that certain substitutions on the piperazine ring led to enhanced cytotoxicity against breast and colon cancer cell lines. The findings indicated that modifications similar to those present in 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine could yield promising anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation into Mannich bases revealed that compounds with piperazine substitutions showed enhanced antimicrobial efficacy against resistant strains of bacteria. This study highlights the potential utility of 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine in developing new antimicrobial therapies .

Structure-Activity Relationship (SAR)

The structure of 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine allows for various interactions with biological targets. The presence of the Boc group provides steric hindrance, which may enhance binding affinity to certain receptors or enzymes. Furthermore, modifications on the piperazine ring can significantly influence biological activity, making SAR studies critical for optimizing this compound's therapeutic potential.

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